molecular formula C7H7N3O3 B1246691 3-acetamidopyrazine-2-carboxylic Acid CAS No. 226559-50-8

3-acetamidopyrazine-2-carboxylic Acid

Cat. No.: B1246691
CAS No.: 226559-50-8
M. Wt: 181.15 g/mol
InChI Key: DFHJWBVMALKEHL-UHFFFAOYSA-N
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Description

3-Acetamidopyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H7N3O3. It belongs to the class of pyrazinecarboxylic acids, characterized by a pyrazine ring substituted with an acetamido group at the 3-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidopyrazine-2-carboxylic acid typically involves the acylation of pyrazine-2-carboxylic acid with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the industrial production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed:

Scientific Research Applications

3-Acetamidopyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetamidopyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The acetamido and carboxylic acid groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound can inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the acetamido group, making it less versatile in certain synthetic applications.

    3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of an acetamido group, which can lead to different reactivity and biological activity.

    3-Methylpyrazine-2-carboxylic acid:

Uniqueness: 3-Acetamidopyrazine-2-carboxylic acid is unique due to the presence of both acetamido and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-acetamidopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-4(11)10-6-5(7(12)13)8-2-3-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHJWBVMALKEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441006
Record name 2-Pyrazinecarboxylicacid, 3-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226559-50-8
Record name 2-Pyrazinecarboxylicacid, 3-(acetylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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